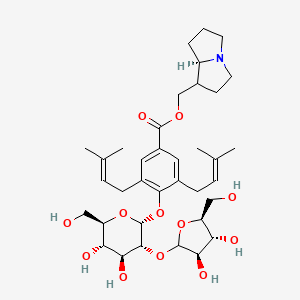![molecular formula C11H6ClNO B1607050 6-氯-1H-苯并[cd]吲哚-2-酮 CAS No. 24950-30-9](/img/structure/B1607050.png)
6-氯-1H-苯并[cd]吲哚-2-酮
描述
6-Chloro-1H-benzo[cd]indol-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused benzene and indole ring system with a chlorine atom at the 6th position and a carbonyl group at the 2nd position. It is known for its potential biological activities and applications in medicinal chemistry.
科学研究应用
6-Chloro-1H-benzo[cd]indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting cancer cells and pathogens.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 6-Chloro-1H-benzo[cd]indol-2-one is the lysosome . Lysosomes have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .
Mode of Action
6-Chloro-1H-benzo[cd]indol-2-one enters the cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . The mechanism of action revealed that the crosstalk between autophagy and apoptosis induced by this compound was mutually reinforcing patterns .
Biochemical Pathways
The compound affects the autophagy and apoptosis pathways . Autophagy is a multistep lysosomal-degradation pathway . The compound’s interaction with these pathways results in the inhibition of hepatocellular carcinoma migration both in vitro and in vivo .
Pharmacokinetics
It is known that the compound enters the cancer cells via the polyamine transporter , which suggests that it may have good cell permeability
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells . Besides, it also targeted lysosomes and exhibited stronger green fluorescence than HBC, which indicated its potential as an imaging agent .
Action Environment
It is known that the compound’s action is influenced by the presence of the polyamine transporter in the lysosomes
生化分析
Biochemical Properties
6-Chloro-1H-benzo[cd]indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-Chloro-1H-benzo[cd]indol-2-one, have been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis . This interaction is significant in the context of anticancer activity, as it can lead to the inhibition of cancer cell proliferation. Additionally, 6-Chloro-1H-benzo[cd]indol-2-one may interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
6-Chloro-1H-benzo[cd]indol-2-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Chloro-1H-benzo[cd]indol-2-one, have been found to induce apoptosis (programmed cell death) in cancer cells . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 6-Chloro-1H-benzo[cd]indol-2-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Chloro-1H-benzo[cd]indol-2-one binds to the active site of thymidylate synthase, inhibiting its activity and thereby blocking DNA synthesis in rapidly dividing cells . Additionally, this compound can activate or inhibit various signaling pathways by interacting with specific receptors and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-benzo[cd]indol-2-one can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-Chloro-1H-benzo[cd]indol-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-benzo[cd]indol-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-Chloro-1H-benzo[cd]indol-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 6-Chloro-1H-benzo[cd]indol-2-one within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins may facilitate its localization and accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
6-Chloro-1H-benzo[cd]indol-2-one exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-benzo[cd]indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole structure. For instance, the reaction of 6-chloro-2-nitrobenzaldehyde with phenylhydrazine in the presence of an acid catalyst can yield 6-Chloro-1H-benzo[cd]indol-2-one .
Industrial Production Methods
Industrial production of 6-Chloro-1H-benzo[cd]indol-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
6-Chloro-1H-benzo[cd]indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 6-chloro-1H-benzo[cd]indol-2-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1H-indole-2-one: Lacks the chlorine atom at the 6th position.
6-Bromo-1H-benzo[cd]indol-2-one: Contains a bromine atom instead of chlorine.
6-Methyl-1H-benzo[cd]indol-2-one: Contains a methyl group instead of chlorine.
Uniqueness
6-Chloro-1H-benzo[cd]indol-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets and improve its stability under certain conditions .
属性
IUPAC Name |
6-chloro-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNIKIHGOHARLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357563 | |
| Record name | 6-Chloro-1H-benzo[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24950-30-9 | |
| Record name | 6-Chloro-1H-benzo[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



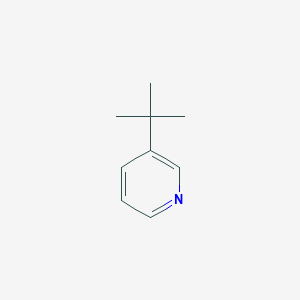
![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/new.no-structure.jpg)
![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)

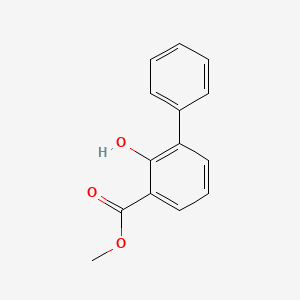
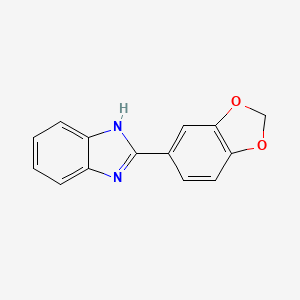
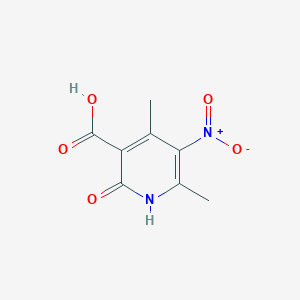
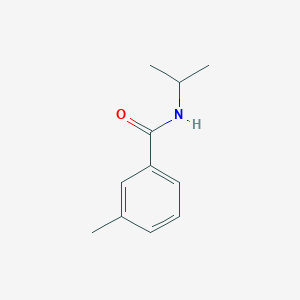
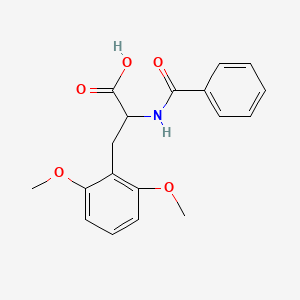
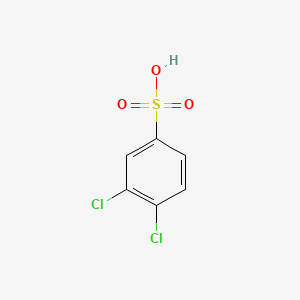
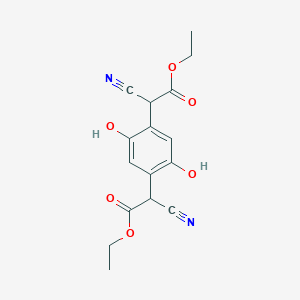
![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
